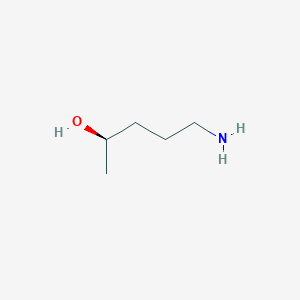![molecular formula C16H17NO2 B12558547 Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- CAS No. 176039-99-9](/img/structure/B12558547.png)
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- is a chemical compound known for its diverse applications in various scientific fields It is characterized by the presence of a benzene ring, an acetamide group, and a hydroxyphenyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multi-step procedures that utilize raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes may have drawbacks in terms of sustainability due to low overall yields and severe effluent problems .
化学反应分析
Types of Reactions
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines .
科学研究应用
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of analgesic and antipyretic drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic compound.
Phenoxyacetamide: Known for its potential therapeutic applications.
Uniqueness
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a benzene ring, acetamide group, and hydroxyphenyl ethyl group makes it a versatile compound with diverse applications .
属性
CAS 编号 |
176039-99-9 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxyphenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c18-15-8-6-13(7-9-15)10-11-17-16(19)12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) |
InChI 键 |
LRKMKJMUWJYINS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
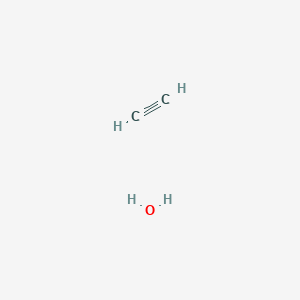
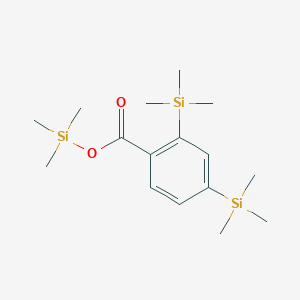
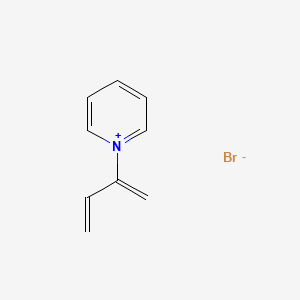
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
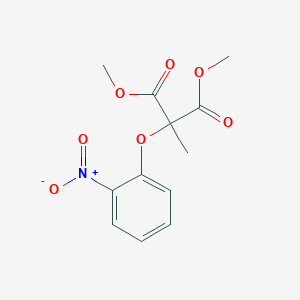
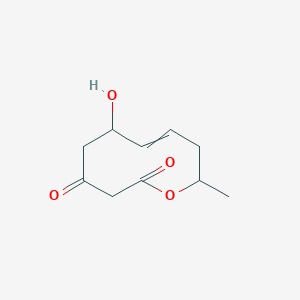
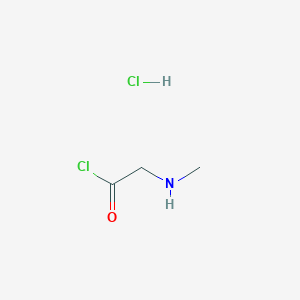

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
